Azo Rubine
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Overview
Description
Azo Rubine, also known as Carmoisine or Food Red 3, is a synthetic red azo dye with the chemical formula C20H12N2Na2O7S2. It is primarily used as a food coloring agent and is known for its vibrant red hue. This compound is widely employed in the food, pharmaceutical, and cosmetic industries due to its stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azo Rubine is synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions: Azo Rubine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under specific conditions.
Major Products Formed:
Oxidation: Oxidized products may include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Azo Rubine has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo compound reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized as an excipient in pharmaceutical formulations.
Industry: Widely used as a colorant in food and cosmetic products.
Mechanism of Action
The mechanism of action of Azo Rubine involves its interaction with biological molecules. The azo group (-N=N-) can undergo reduction in the body to form aromatic amines, which can then interact with proteins and other biomolecules. These interactions can affect various molecular pathways and cellular functions .
Comparison with Similar Compounds
Azo Rubine is compared with other azo dyes such as:
Tartrazine (Food Yellow 4): Another widely used food colorant with a yellow hue.
Sunset Yellow FCF (Food Yellow 3): A yellow azo dye used in food and beverages.
Allura Red AC (Food Red 17): A red azo dye similar to this compound but with different chemical properties.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts a distinct red color and makes it suitable for various applications in food, pharmaceuticals, and cosmetics .
Properties
Molecular Formula |
C20H14N2Na2O7S2 |
---|---|
Molecular Weight |
504.4 g/mol |
InChI |
InChI=1S/C20H14N2O7S2.2Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);; |
InChI Key |
KNRXRFVNUKFLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na].[Na] |
Origin of Product |
United States |
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